molecular formula C9H11ClO3S B13536766 2-[(Propan-2-yl)oxy]benzene-1-sulfonyl chloride CAS No. 176441-68-2

2-[(Propan-2-yl)oxy]benzene-1-sulfonyl chloride

Katalognummer: B13536766
CAS-Nummer: 176441-68-2
Molekulargewicht: 234.70 g/mol
InChI-Schlüssel: GQWKOJNHFMKMOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Isopropoxybenzenesulfonyl chloride is an organic compound with the molecular formula C9H11ClO3S. It is a sulfonyl chloride derivative, which is commonly used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.

Vorbereitungsmethoden

2-Isopropoxybenzenesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 2-isopropoxybenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:

C9H11O3S+SOCl2C9H11ClO3S+SO2+HCl\text{C9H11O3S} + \text{SOCl2} \rightarrow \text{C9H11ClO3S} + \text{SO2} + \text{HCl} C9H11O3S+SOCl2→C9H11ClO3S+SO2+HCl

In industrial settings, the production of 2-isopropoxybenzenesulfonyl chloride may involve the use of phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) as chlorinating agents. These methods are preferred for large-scale production due to their efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

2-Isopropoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Reduction Reactions: It can be reduced to 2-isopropoxybenzenesulfonic acid using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Although less common, it can undergo oxidation to form sulfonic acid derivatives under specific conditions.

Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, and various nucleophiles. The major products formed from these reactions are sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

Wissenschaftliche Forschungsanwendungen

2-Isopropoxybenzenesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Wirkmechanismus

The mechanism of action of 2-isopropoxybenzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the electron-withdrawing sulfonyl group, which makes the sulfur atom highly electrophilic. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

2-Isopropoxybenzenesulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

    Benzenesulfonyl chloride: Similar in structure but lacks the isopropoxy group, making it less sterically hindered and more reactive.

    Tosyl chloride (p-toluenesulfonyl chloride): Contains a methyl group instead of an isopropoxy group, commonly used in organic synthesis for similar applications.

    Methanesulfonyl chloride: A smaller molecule with higher reactivity due to the absence of aromatic and bulky groups.

The uniqueness of 2-isopropoxybenzenesulfonyl chloride lies in its specific reactivity and steric properties, which can be advantageous in certain synthetic applications.

Eigenschaften

CAS-Nummer

176441-68-2

Molekularformel

C9H11ClO3S

Molekulargewicht

234.70 g/mol

IUPAC-Name

2-propan-2-yloxybenzenesulfonyl chloride

InChI

InChI=1S/C9H11ClO3S/c1-7(2)13-8-5-3-4-6-9(8)14(10,11)12/h3-7H,1-2H3

InChI-Schlüssel

GQWKOJNHFMKMOX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC=CC=C1S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.